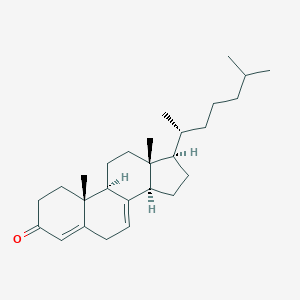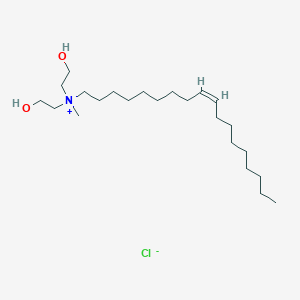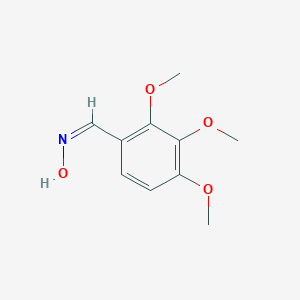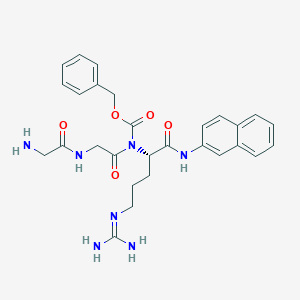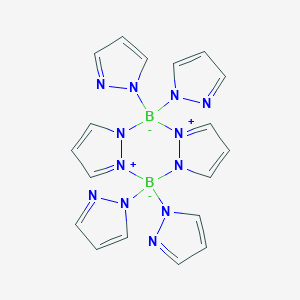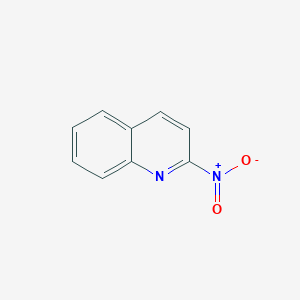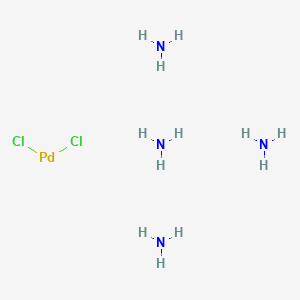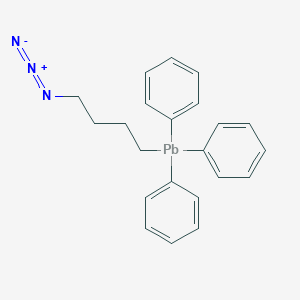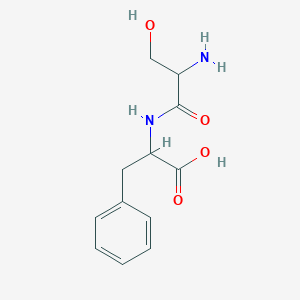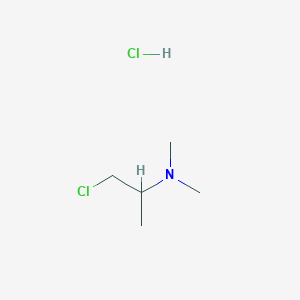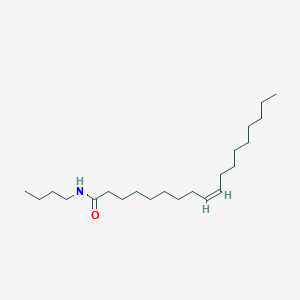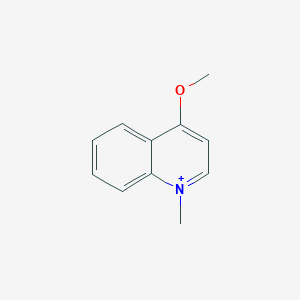
Methylsulfenyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylsulfenyl bromide is an organic compound with the chemical formula CH3SBr. It is a colorless liquid with a pungent odor and is highly reactive. Methylsulfenyl bromide is used in various chemical reactions as a source of the methylsulfenyl group.
Mecanismo De Acción
Methylsulfenyl bromide acts as a source of the methylsulfenyl group. It reacts with various nucleophiles such as alcohols, amines, and thiols to form the corresponding methylsulfenyl derivatives. The reaction takes place through a substitution mechanism where the bromide ion is replaced by the nucleophile.
Efectos Bioquímicos Y Fisiológicos
Methylsulfenyl bromide has no known biochemical or physiological effects. However, it is highly reactive and can cause severe skin and eye irritation. It should be handled with care and protective equipment should be worn.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylsulfenyl bromide is a useful reagent in organic synthesis. It is relatively easy to prepare and is readily available. However, it is highly reactive and can be dangerous to handle. It should be used with caution and protective equipment should be worn.
Direcciones Futuras
There are several future directions for the use of methylsulfenyl bromide in scientific research. One possible direction is the synthesis of new organic compounds using methylsulfenyl bromide as a reagent. Another direction is the preparation of new sulfonium salts and sulfonium ylides. Additionally, the use of methylsulfenyl bromide in the synthesis of thioethers and thioesters could be explored further.
Métodos De Síntesis
Methylsulfenyl bromide can be synthesized by the reaction of methylsulfonyl chloride with hydrogen bromide. The reaction takes place in the presence of a catalyst such as zinc bromide. The resulting product is then purified by distillation.
Aplicaciones Científicas De Investigación
Methylsulfenyl bromide is used in various scientific research applications. It is used as a reagent in the synthesis of organic compounds. It is also used in the preparation of sulfonium salts and sulfonium ylides. Methylsulfenyl bromide is also used in the synthesis of thioethers and thioesters.
Propiedades
Número CAS |
18681-52-2 |
|---|---|
Nombre del producto |
Methylsulfenyl bromide |
Fórmula molecular |
CH3BrS |
Peso molecular |
127.01 g/mol |
Nombre IUPAC |
methyl thiohypobromite |
InChI |
InChI=1S/CH3BrS/c1-3-2/h1H3 |
Clave InChI |
VTACQRMNQIKUJV-UHFFFAOYSA-N |
SMILES |
CSBr |
SMILES canónico |
CSBr |
Otros números CAS |
18681-52-2 |
Sinónimos |
methylsulfenyl bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



